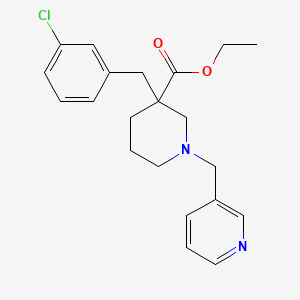

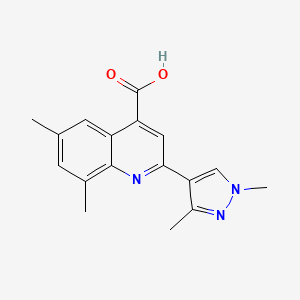

![molecular formula C24H33ClN2O3 B6082112 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)

1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol, also known as AZP-531, is a novel drug candidate that has gained significant attention in the field of obesity research. This compound is a potent and selective antagonist of the ghrelin receptor, which is a key regulator of appetite and energy balance in the body.

Mechanism of Action

1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol is a selective antagonist of the ghrelin receptor, which is a G protein-coupled receptor that is predominantly expressed in the hypothalamus and pituitary gland. Ghrelin is a peptide hormone that is produced by the stomach and stimulates appetite and food intake. Ghrelin also regulates energy balance by promoting the storage of energy in adipose tissue and reducing energy expenditure. 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol blocks the binding of ghrelin to its receptor, thereby reducing its effects on appetite and energy balance.

Biochemical and Physiological Effects

1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol has been shown to have a number of biochemical and physiological effects in animal models of obesity. These include a reduction in food intake, body weight, and adiposity, as well as an improvement in glucose homeostasis, insulin sensitivity, and lipid metabolism. In addition, 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol has been shown to increase energy expenditure and thermogenesis, which may contribute to its anti-obesity effects.

Advantages and Limitations for Lab Experiments

1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol has several advantages for use in lab experiments. It is a potent and selective antagonist of the ghrelin receptor, which allows for precise modulation of ghrelin signaling. In addition, 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol has been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, there are also some limitations to the use of 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol in lab experiments. For example, it may be difficult to interpret the results of experiments using 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol in animal models of obesity, as these models may not accurately reflect the complex nature of human obesity.

Future Directions

There are several future directions for research on 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol. One area of interest is the potential use of 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol in the treatment of other metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease. Another area of interest is the development of new and improved ghrelin receptor antagonists, which may have even greater efficacy and fewer side effects than 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol. Finally, there is a need for further research to better understand the mechanisms underlying the effects of 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol on appetite, energy balance, and metabolism.

Synthesis Methods

1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol is a complex molecule that requires a multi-step synthesis process. The first step involves the preparation of the azepane ring, which is achieved by reacting 6-bromohexanenitrile with sodium azide in the presence of a copper catalyst. The resulting azide is then reduced with lithium aluminum hydride to obtain the corresponding amine. The amine is then coupled with 3-chlorobenzylamine using a palladium-catalyzed reaction to form the key intermediate. The final step involves the coupling of the intermediate with 2-methoxyphenol using a Mitsunobu reaction to obtain 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol.

Scientific Research Applications

1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders. Preclinical studies have shown that 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol reduces food intake, body weight, and adiposity in animal models of obesity. In addition, 1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol has been shown to improve glucose homeostasis, insulin sensitivity, and lipid metabolism in these models. These effects are believed to be mediated through the inhibition of ghrelin signaling, which leads to a reduction in appetite and an increase in energy expenditure.

properties

IUPAC Name |

1-(azepan-1-yl)-3-[4-[[(3-chlorophenyl)methylamino]methyl]-2-methoxyphenoxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN2O3/c1-29-24-14-20(16-26-15-19-7-6-8-21(25)13-19)9-10-23(24)30-18-22(28)17-27-11-4-2-3-5-12-27/h6-10,13-14,22,26,28H,2-5,11-12,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFQWGNBMLUHHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNCC2=CC(=CC=C2)Cl)OCC(CN3CCCCCC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)

![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)

![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)

![diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)

![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)

![4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)

![3-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6082129.png)

![4-oxo-1-phenyl-N-(2-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6082145.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B6082149.png)